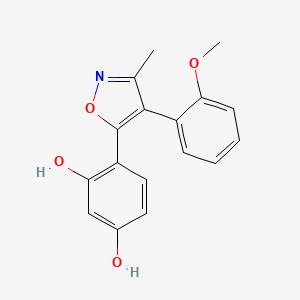
4-(4-(2-Methoxyphenyl)-3-methylisoxazol-5-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Physical and Chemical Properties Analysis
The compound has a dihydroxybenzene structure . There are three structural isomers: 1,2-dihydroxybenzene (the ortho isomer) is commonly known as catechol, 1,3-dihydroxybenzene (the meta isomer) is commonly known as resorcinol, and 1,4-dihydroxybenzene (the para isomer) is commonly known as hydroquinone .Applications De Recherche Scientifique
Novel Synthetic Routes and Chemical Transformations
Research highlights innovative synthetic methodologies that enable the formation of complex molecules, which could potentially include or relate to the compound of interest. For instance, a study by Matsumoto et al. (2008) describes the formation of iodine-substituted benzenes through a reaction facilitated by UV irradiation, showcasing a novel approach to synthesizing halogenated aromatic compounds which might be relevant to derivatives of the target molecule (Matsumoto, Takase, & Ogura, 2008).
Photodynamic Therapy Applications
Compounds with structural motifs similar to the target molecule have been studied for their potential in photodynamic therapy (PDT). Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, indicating the potential use of related aromatic compounds in treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Liquid Crystal Materials for Optical Applications
Altowyan et al. (2021) synthesized and characterized new mesomorphic series with potential applications in display technologies and optical devices. The presence of methoxyphenyl groups in these molecules suggests relevance to the study and application of the target compound in creating materials with tunable mesomorphic and optical properties (Altowyan, Ahmed, Gomha, & Mostafa, 2021).
Molecular Aggregation and Photophysical Studies
Research by Matwijczuk et al. (2016) on the aggregation behavior of benzene diols in different solvents provides insights into the photophysical properties of compounds with similar structural elements. Such studies are crucial for understanding the photostability and luminescence of materials for potential use in organic electronics and sensors (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Mécanisme D'action
Target of Action
The primary target of 4-(4-(2-Methoxyphenyl)-3-methylisoxazol-5-yl)benzene-1,3-diol is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of cellular energy metabolism.
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism. In the first step, the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Result of Action
It is known that the compound’s interaction with its target can influence the metabolic processes regulated by the enzyme .
Propriétés
IUPAC Name |
4-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-16(13-5-3-4-6-15(13)21-2)17(22-18-10)12-8-7-11(19)9-14(12)20/h3-9,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGMNBFOCGNUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
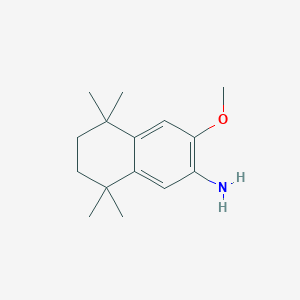
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2526317.png)
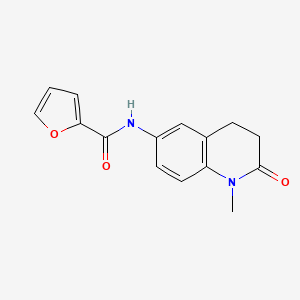
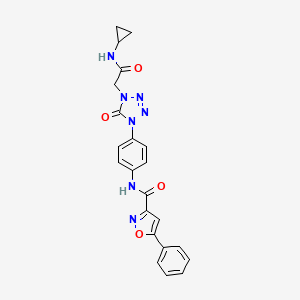
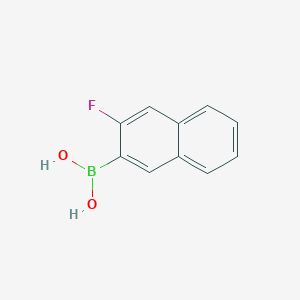
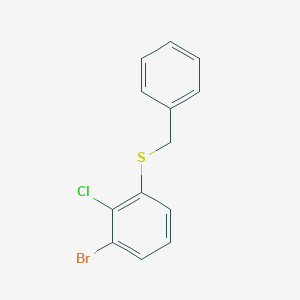
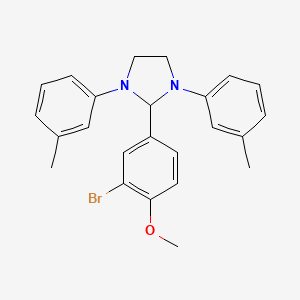
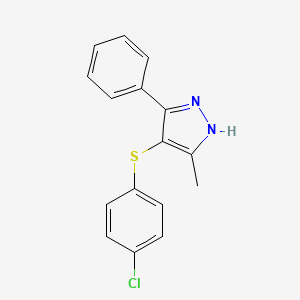
![5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2526326.png)
![2-Chloro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butan-2-yl]acetamide](/img/structure/B2526327.png)

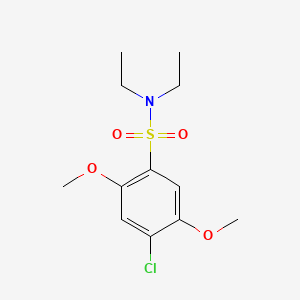
![(3,3-Difluorocyclobutyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2526335.png)
![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)
